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Compound of Interest

Compound Name: AZ13705339 hemihydrate

Cat. No.: B15605422 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of AZ13705339
hemihydrate for p21-activated kinase 1 (PAK1) and p21-activated kinase 2 (PAK2). This

document includes quantitative binding data, detailed experimental methodologies for key

assays, and visualizations of relevant signaling pathways and experimental workflows.

Core Data Presentation: Binding Affinity
AZ13705339 is a highly potent and selective ATP-competitive inhibitor of PAK1.[1] It also

demonstrates significant binding affinity for PAK2. The quantitative metrics of this binding are

summarized in the table below.

Target Parameter Value (nM)

PAK1 IC50 0.33[2][3][4]

pPAK1 (phosphorylated) 59[2][5][6]

Kd 0.28[2][5][7]

PAK2 IC50 6[3]

Kd 0.32[2][5][7]
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Experimental Protocols
The following sections describe generalized protocols for the key experiments typically used to

determine the binding affinity and inhibitory activity of a compound like AZ13705339. While the

specific details for AZ13705339 are proprietary to the original researchers, these protocols

represent standard methodologies in the field.

Biochemical Kinase Assay (Determination of IC50)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a kinase.

Materials:

Recombinant human PAK1 or PAK2 enzyme

Kinase-specific substrate peptide

Adenosine triphosphate (ATP), typically at a concentration near the Km for the kinase

Assay buffer (e.g., HEPES, MgCl2, Brij-35, EGTA)

AZ13705339 hemihydrate, serially diluted

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

384-well plates

Plate reader capable of luminescence detection

Procedure:

Preparation of Reagents: Prepare serial dilutions of AZ13705339 in DMSO. Further dilute the

compound and the kinase enzyme in the assay buffer. Prepare a mixture of the substrate

and ATP in the assay buffer.

Assay Plate Setup: Add the diluted AZ13705339 or DMSO (vehicle control) to the wells of a

384-well plate.

Enzyme Addition: Add the diluted PAK1 or PAK2 enzyme to each well.
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Inhibitor Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind

to the kinase.

Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to each

well.

Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a

specified time (e.g., 60 minutes).

Reaction Termination and Detection: Stop the kinase reaction and measure the amount of

ADP produced using a detection reagent according to the manufacturer's protocol.

Data Analysis: Calculate the percentage of inhibition for each concentration of AZ13705339.

Determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) (Determination of
Kd)
SPR is a label-free technique used to measure the kinetics of binding and dissociation between

a ligand (e.g., kinase) and an analyte (e.g., inhibitor).

Materials:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5)

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Recombinant human PAK1 or PAK2 enzyme

AZ13705339 hemihydrate, serially diluted

Running buffer (e.g., HBS-EP+)

Procedure:
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Sensor Chip Preparation: Activate the surface of the sensor chip using a mixture of EDC and

NHS.

Ligand Immobilization: Covalently couple the recombinant PAK1 or PAK2 enzyme to the

activated sensor surface. Deactivate any remaining active esters with ethanolamine.

Analyte Injection: Prepare a series of dilutions of AZ13705339 in the running buffer. Inject the

different concentrations of the inhibitor over the sensor surface containing the immobilized

kinase.

Data Collection: Monitor the association of the inhibitor to the kinase in real-time. After the

association phase, flow the running buffer over the chip to monitor the dissociation of the

inhibitor.

Surface Regeneration: If necessary, regenerate the sensor surface to remove any remaining

bound inhibitor.

Data Analysis: Analyze the sensorgrams to determine the association rate constant (kon)

and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is

calculated as the ratio of koff/kon.

Mandatory Visualizations
PAK1/PAK2 Signaling Pathway
The following diagram illustrates a simplified signaling pathway for PAK1 and PAK2,

highlighting their activation by upstream signals and their role in phosphorylating downstream

substrates involved in cytoskeletal organization and cell survival. AZ13705339 acts by

competitively inhibiting the ATP-binding site of PAK1 and PAK2, thereby blocking these

downstream effects.
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Caption: Simplified PAK1/PAK2 signaling pathway.
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Experimental Workflow for Kinase Inhibitor
Characterization
The following diagram outlines a typical workflow for the characterization of a novel kinase

inhibitor, from initial screening to more detailed biochemical and cellular analysis.

High-Throughput Screening (HTS)
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Caption: Typical workflow for kinase inhibitor characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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